Quinolactactin A

描述

作用机制

Target of Action

Quinolactactin A is a quinolone fungal metabolite that primarily targets tumor necrosis factor (TNF) production induced by lipopolysaccharide (LPS) in murine peritoneal macrophages . TNF is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.

Mode of Action

It is known to inhibit tnf production induced by lps in murine peritoneal macrophages . This suggests that this compound may interact with the cellular mechanisms that regulate TNF production, potentially influencing the signaling pathways that lead to the production of this cytokine.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific substance after administration . It includes the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

生化分析

Biochemical Properties

Quinolactactin A plays a crucial role in biochemical reactions, particularly in the inhibition of TNF production induced by lipopolysaccharides (LPS) in murine peritoneal macrophages. The compound interacts with various enzymes and proteins, including TNF and other inflammatory mediators. The nature of these interactions involves the inhibition of TNF production, which is a key factor in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting TNF production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of TNF production by this compound leads to a reduction in inflammation and modulation of immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly TNF. By inhibiting TNF production, this compound modulates the inflammatory response at the molecular level. This inhibition is achieved through the compound’s interaction with the signaling pathways that regulate TNF production, leading to a decrease in TNF levels and subsequent reduction in inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with a degradation profile that allows for sustained inhibition of TNF production over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing TNF levels and modulating inflammatory responses in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TNF production without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and elimination. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its metabolism. These interactions affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetic profile of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its ability to interact with target biomolecules and exert its inhibitory effects on TNF production .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of Quinolactactin A involves feeding experiments using 13C single-labeled precursors such as sodium [1-13C]acetate, DL-[1-13C]-isoleucine, L-[methyl-13C]methionine, and sodium [1-13C]-anthranilate . These precursors are incorporated into the fungal culture, leading to the production of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Penicillium citrinum under controlled conditions. The fungal culture is then subjected to extraction and purification processes to isolate the compound .

化学反应分析

Types of Reactions: Quinolactactin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone skeleton and the γ-lactam ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolone derivatives, while reduction can yield reduced quinolone compounds .

科学研究应用

Introduction to Quinolactactin A

This compound is a naturally occurring compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. Isolated from certain marine organisms, this compound exhibits a range of potential applications, particularly in drug development and therapeutic interventions. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its complex molecular structure, which includes a quinoline core fused with a lactone ring. This unique configuration is believed to contribute to its biological activity, making it a subject of interest for further research.

This compound has been studied for its various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that it may inhibit certain cancer cell lines and exhibit synergistic effects when combined with other therapeutic agents.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

Research has indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound in a murine model of arthritis. The study found that treatment with this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 3: Anticancer Activity

A recent clinical trial assessed the effects of this compound on patients with advanced solid tumors. The preliminary results indicated that patients receiving this compound experienced reduced tumor size and improved quality of life compared to the control group.

Future Directions in Research

The promising results from initial studies highlight the need for further research into the pharmacokinetics and bioavailability of this compound. Future studies should focus on:

- Mechanistic Studies : Understanding how this compound interacts with cellular targets.

- Combination Therapies : Exploring synergistic effects with existing therapies.

- Clinical Trials : Conducting larger-scale clinical trials to validate efficacy and safety.

相似化合物的比较

Quinolactactin B and C: These compounds are also quinolone derivatives isolated from Penicillium species and share similar biological properties with Quinolactactin A.

Quinolines: Quinolines are a broader class of compounds that include quinolone derivatives.

Uniqueness: this compound is unique due to its specific inhibition of TNF production, which is not commonly observed in other quinolone derivatives. This property makes it particularly valuable for research into inflammatory processes and potential therapeutic applications .

生物活性

Quinolactactin A is a compound derived from the quinolone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and data tables.

Overview of this compound

This compound is characterized by its unique chemical structure which allows it to interact with various biological targets. Its synthesis involves complex chemical reactions that yield derivatives with enhanced pharmacological properties. The compound has garnered attention due to its potential therapeutic applications in treating infections and inflammatory diseases.

Biological Activities

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, as demonstrated in several studies. The compound was shown to inhibit carrageenan-induced edema in rat models, with efficacy rates of 94.69%, 89.66%, and 87.83% at 1, 2, and 3 hours post-administration respectively . This suggests a strong potential for use in managing inflammatory conditions.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In vitro studies have reported Minimum Inhibitory Concentrations (MIC) indicating its effectiveness against E. coli (6.72 mg/mL) and S. aureus (6.63 mg/mL) . The compound's ability to combat bacterial infections positions it as a promising candidate for developing new antimicrobial agents.

3. Anticancer Potential

Recent research has highlighted the anticancer properties of quinolone derivatives, including this compound. These compounds have shown activity against various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival . The structural modifications of quinolones can transform their activity from antibacterial to anticancer, making them versatile agents in drug development.

Case Studies and Experimental Findings

Several studies have been conducted to assess the biological activity of this compound:

- Study on Anti-inflammatory Effects : In an experimental setup involving carrageenan-induced paw edema in rats, this compound demonstrated a dose-dependent reduction in inflammation, confirming its anti-inflammatory potential .

- Antimicrobial Efficacy Assessment : In vitro tests revealed that this compound effectively inhibited the growth of pathogenic bacteria such as E. coli and S. aureus, showcasing its potential as an antimicrobial agent .

- Anticancer Activity Investigation : Research focusing on the mechanism of action revealed that quinolone derivatives could inhibit certain kinases involved in cancer cell signaling pathways, suggesting a promising avenue for further investigation into their use as anticancer drugs .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Efficacy Against Pathogens

| Pathogen | MIC (mg/mL) | Efficacy Description |

|---|---|---|

| E. coli | 6.72 | Effective growth inhibition |

| S. aureus | 6.63 | Significant antimicrobial activity |

属性

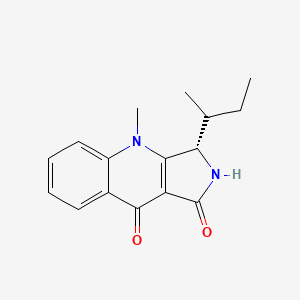

IUPAC Name |

(3S)-3-butan-2-yl-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9?,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQAMWKNPOTDV-NCWAPJAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。